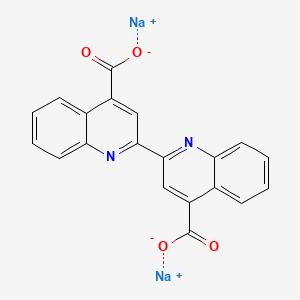
Uridine triphosphate (trisodium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridine triphosphate (trisodium salt) is a pyrimidine nucleoside triphosphate that plays a crucial role in various biological processes. It consists of the organic base uracil linked to the 1’ carbon of the ribose sugar, and esterified with triphosphoric acid at the 5’ position. This compound is primarily used as a substrate for the synthesis of RNA during transcription and serves as an energy source in metabolic reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Uridine triphosphate (trisodium salt) can be synthesized from uridine diphosphate (UDP) by nucleoside diphosphate kinase, which transfers a phosphate group from adenosine triphosphate (ATP) to UDP, forming uridine triphosphate (UTP) and adenosine diphosphate (ADP) .
Industrial Production Methods: Industrial production of uridine triphosphate (trisodium salt) typically involves the fermentation of specific microorganisms that produce nucleotides. The fermentation broth is then subjected to various purification processes, including ion exchange chromatography and crystallization, to isolate and purify the uridine triphosphate (trisodium salt) .
Análisis De Reacciones Químicas
Types of Reactions: Uridine triphosphate (trisodium salt) undergoes several types of chemical reactions, including:
Phosphorylation: It can be phosphorylated to form uridine diphosphate (UDP) and uridine monophosphate (UMP).
Hydrolysis: It can be hydrolyzed to produce uridine diphosphate (UDP) and inorganic phosphate.
Substitution: It can participate in substitution reactions where the triphosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Phosphorylation: ATP and nucleoside diphosphate kinase are commonly used.
Hydrolysis: Water and specific hydrolytic enzymes are used.
Substitution: Various nucleophiles can be used under appropriate conditions.
Major Products:
Phosphorylation: UDP and ADP.
Hydrolysis: UDP and inorganic phosphate.
Substitution: Various substituted uridine derivatives
Aplicaciones Científicas De Investigación
Uridine triphosphate (trisodium salt) has a wide range of scientific research applications:
Chemistry: It is used as a substrate in the synthesis of RNA and as an energy source in various metabolic reactions.
Mecanismo De Acción
Uridine triphosphate (trisodium salt) exerts its effects primarily by acting as a substrate for RNA synthesis and as an energy source in metabolic reactions. It activates membrane-bound P2Y2 receptors, leading to the activation of downstream signaling pathways such as MAPK phosphorylation. This activation results in various cellular responses, including cell migration, wound healing, and modulation of ion transport .
Comparación Con Compuestos Similares
Cytidine triphosphate (CTP): Similar in structure but contains cytosine instead of uracil.
Adenosine triphosphate (ATP): Contains adenine and is a primary energy carrier in cells.
Guanosine triphosphate (GTP): Contains guanine and is involved in protein synthesis and signal transduction.
Uniqueness: Uridine triphosphate (trisodium salt) is unique in its ability to specifically activate P2Y2 receptors and its role in RNA synthesis. Unlike ATP, which is a universal energy carrier, uridine triphosphate (trisodium salt) has more specialized functions in nucleotide metabolism and cell signaling .
Propiedades
Fórmula molecular |
C9H12N2Na3O15P3 |
|---|---|
Peso molecular |
550.09 g/mol |
Nombre IUPAC |
trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H15N2O15P3.3Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;;/q;3*+1/p-3/t4-,6-,7-,8-;;;/m1.../s1 |
Clave InChI |
MMJGIWFJVDOPJF-LLWADOMFSA-K |
SMILES isomérico |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


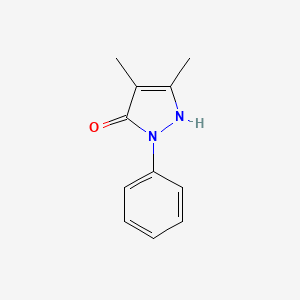
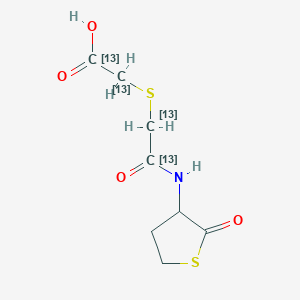




![(3R,4R,5S,6R)-2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol](/img/structure/B12432091.png)
![2-[(6-Fluoropyridin-2-yl)formamido]-3-methylpentanoic acid](/img/structure/B12432104.png)
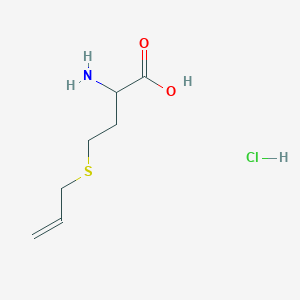
![3-(furan-3-yl)-N-[[4-(hydroxycarbamoyl)phenyl]methyl]-5-(4-hydroxyphenyl)-1H-pyrrole-2-carboxamide](/img/structure/B12432114.png)
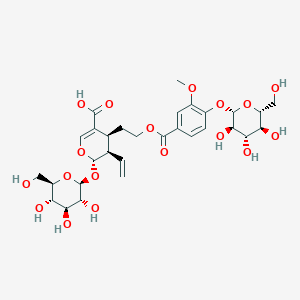
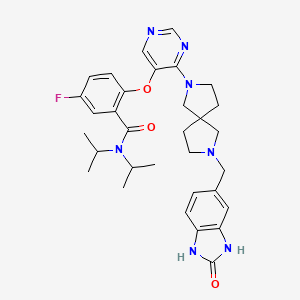
![(1S,9S,14S)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol](/img/structure/B12432127.png)
